molecular formula C20H22ClN5O4 B2608480 3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-91-9

3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2608480
CAS RN: 921575-91-9
M. Wt: 431.88
InChI Key: GNTORGSVNKUKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic compound that contains a pyrimidine ring fused with a pyrrole ring . Pyrrolo[3,2-d]pyrimidines have been explored for their antitubercular properties . They are known to display a range of pharmacological effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising antiproliferative activity against colon cancer cells (HCT-116). Researchers have synthesized derivatives based on its structure modification, resulting in a series of 24 compounds. Among these, 12 compounds demonstrated inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g showed the highest inhibitory activity, while compound 7d exhibited the lowest inhibition. Importantly, these effects were specific to cancerous cells, sparing normal cells .

Other Potential Applications

While the focus has been on cancer research, further investigations are warranted to explore additional applications, such as anti-inflammatory effects, neuroprotection, or metabolic regulation.

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O4/c1-24-12-15(18(27)22-6-7-25-8-10-30-11-9-25)16-17(24)19(28)26(20(29)23-16)14-4-2-13(21)3-5-14/h2-5,12H,6-11H2,1H3,(H,22,27)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTORGSVNKUKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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